In Vitro Potency and Selectivity: Ertugliflozin Exhibits Higher SGLT2 Affinity Than Empagliflozin and Dapagliflozin
In vitro enzymatic assays demonstrate that ertugliflozin inhibits human SGLT2 with an IC50 of 0.87 nM, which is approximately 3.6-fold more potent than empagliflozin (IC50 = 3.1 nM) and 1.4-fold more potent than dapagliflozin (IC50 = 1.2 nM). Its selectivity for SGLT2 over SGLT1 is approximately 2,000-fold (IC50 for SGLT1 = 1,960 nM), which is lower than empagliflozin's ~2,500-fold selectivity but significantly higher than canagliflozin's ~250-fold selectivity [1].
| Evidence Dimension | SGLT2 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Ertugliflozin: IC50 = 0.87 nM for SGLT2; SGLT1 IC50 = 1,960 nM (~2,000-fold selectivity) |
| Comparator Or Baseline | Empagliflozin: IC50 = 3.1 nM for SGLT2; SGLT1 IC50 = 8,300 nM (~2,500-fold selectivity). Dapagliflozin: IC50 = 1.2 nM for SGLT2; SGLT1 IC50 = 1,400 nM (~1,200-fold selectivity). Canagliflozin: IC50 = 2.7 nM for SGLT2; SGLT1 IC50 = 710 nM (~250-fold selectivity). |
| Quantified Difference | Ertugliflozin is 3.6× more potent than empagliflozin, 1.4× more potent than dapagliflozin, and 3.1× more potent than canagliflozin at SGLT2. |
| Conditions | In vitro enzymatic inhibition assays using recombinant human SGLT2 and SGLT1 expressed in cell lines. |
Why This Matters
Higher target affinity may allow for lower systemic exposure requirements, but the therapeutic relevance of in vitro potency differences among SGLT2 inhibitors is not clearly established in clinical outcomes; this data is primarily relevant for analytical method development and reference standard characterization.
- [1] Mascitti V, Maurer TS, Robinson RP, et al. Discovery of a clinical candidate from a novel series of C-aryl glucoside SGLT2 inhibitors. Drug Des Devel Ther. 2017;11:2905-2919. Table 1. View Source
